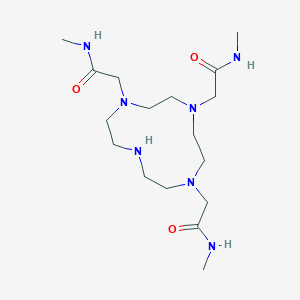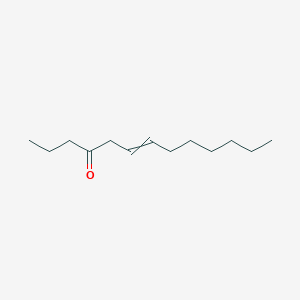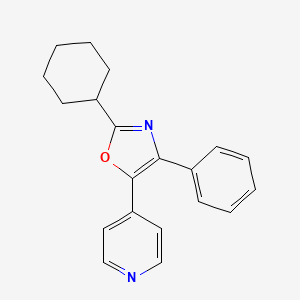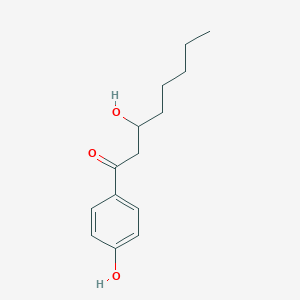![molecular formula C18H10N2S5 B12522857 1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline CAS No. 820970-29-4](/img/structure/B12522857.png)
1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thienoquinoxaline core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of dithiolylidene groups further enhances its chemical reactivity and potential for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline typically involves multi-step organic reactions. One common method includes the condensation of thieno[3,4-B]quinoxaline with dithiolylidene precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the dithiolylidene moieties are replaced with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions may require the presence of catalysts and are often conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced sulfur derivatives, and various substituted thienoquinoxaline compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials. Its unique structure makes it valuable in the development of new catalysts and ligands.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules is of significant interest.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline involves its interaction with various molecular targets and pathways. The compound’s dithiolylidene groups can form strong interactions with metal ions, making it an effective ligand in coordination chemistry. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: Known for its use as a ligand in palladium-catalyzed reactions.
1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: Utilized in the synthesis of rhodium and ruthenium complexes for catalytic applications.
1,3-Bis-(4-methyl-5-phenyl-1,2-dithiol-3-ylidene)propane-2-thione:
Uniqueness
1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline stands out due to its unique combination of a thienoquinoxaline core and dithiolylidene groups. This structure imparts distinct electronic properties and reactivity, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions further enhances its versatility compared to similar compounds.
Propriétés
Numéro CAS |
820970-29-4 |
|---|---|
Formule moléculaire |
C18H10N2S5 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
1,3-bis(1,3-dithiol-2-ylidenemethyl)thieno[3,4-b]quinoxaline |
InChI |
InChI=1S/C18H10N2S5/c1-2-4-12-11(3-1)19-17-13(9-15-21-5-6-22-15)25-14(18(17)20-12)10-16-23-7-8-24-16/h1-10H |
Clé InChI |
PREGFJXNBKUZKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC3=C(SC(=C3N=C2C=C1)C=C4SC=CS4)C=C5SC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




silane](/img/structure/B12522793.png)


![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
![4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B12522811.png)



![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)

![N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide](/img/structure/B12522855.png)
![2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid](/img/structure/B12522856.png)
